(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
Description
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the target compound) is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by a 6-propoxy substituent and 1,3-dimethyl groups in the (1R,3S) configuration. THIQ derivatives are widely studied for their conformational flexibility, stereochemical diversity, and roles as organocatalysts or bioactive molecules .
Properties
IUPAC Name |
(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCPXXITGHPXSH-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(NC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@H](N[C@H](C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a substituted isoquinoline derivative, using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a chiral rhodium or ruthenium catalyst to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects, particularly against neurotoxins associated with Parkinson's disease. For instance, studies have shown that certain isomers of 1,3-dimethyl-tetrahydroisoquinoline can mitigate the effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces Parkinson-like symptoms in animal models . The stereochemistry of these compounds plays a crucial role in their efficacy; for example, the cis-isomer has been found to inhibit cytotoxicity induced by MPP+ (1-methyl-4-phenylpyridinium), while the trans-isomer exhibits protective effects through different biological pathways .
Potential in Treating Parkinson's Disease
The structural similarity of (1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline to selegiline—a drug used to treat Parkinson's disease—suggests its potential as a therapeutic agent. The ability of this compound to act as a protective agent against dopaminergic neuronal damage opens avenues for its use in developing new treatments for neurodegenerative diseases .
Synthesis and Derivatives
Chiral Synthesis
The synthesis of this compound involves creating chiral centers through various synthetic routes. Research has demonstrated methods for synthesizing multiple stereoisomers of tetrahydroisoquinoline compounds using chiral starting materials like alaninol and 1-phenylethylamine. This approach allows for the production of enantiomerically pure compounds that can be tested for specific biological activities .
Case Study 1: Neuroprotection Against MPTP
In a study examining the neuroprotective effects of tetrahydroisoquinoline derivatives on MPTP-induced toxicity in mice, researchers found that specific stereoisomers significantly reduced the severity of Parkinson-like symptoms. The cis-isomer was particularly effective in preventing MPP+-induced cell death in PC12 cells (a cell line used as a model for neuronal function) compared to its trans counterpart .
Case Study 2: Synthesis and Pharmacological Evaluation
Another investigation focused on synthesizing this compound and evaluating its pharmacological properties. The study highlighted the compound's potential as a lead structure for developing new drugs targeting neurodegenerative disorders due to its favorable pharmacokinetic profile and ability to cross the blood-brain barrier .
Mechanism of Action
The mechanism of action of (1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The target compound’s 6-propoxy group distinguishes it from other THIQ derivatives. Key structural analogs include:
- 6,7-Dimethoxy analogs (e.g., ) are common in catalytic frameworks due to electron-donating effects that stabilize transition states in asymmetric reactions .
Stereochemical and Conformational Analysis
(1R,3S) Configuration :
- The target compound’s stereochemistry aligns with chiral THIQ derivatives used in catalysis. For example, (1R,3S)-configured THIQs adopt a half-boat conformation in the N-heterocyclic ring, critical for enantioselective catalysis .
- In contrast, diastereomers (e.g., (1S,3S) or (1R,3R)) exhibit distinct conformations (e.g., half-chair) that reduce catalytic efficiency .
Conformational Flexibility :
Physical and Spectral Properties
While direct data for the target compound are unavailable, analogous compounds provide insights:
Biological Activity
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective effects and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C${13}$H${17}$N
- Molecular Weight : 201.28 g/mol
- CAS Number : Not specified in available resources.
Biological Activity Overview
Research indicates that tetrahydroisoquinoline derivatives exhibit various biological properties including neuroprotective effects, anti-inflammatory activity, and potential use in treating neurodegenerative diseases.
Neuroprotective Effects
One significant area of research involves the compound's ability to protect against neurotoxicity induced by substances like MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinson's disease-like symptoms.
Key Findings from Studies :
- Preventing MPTP-Induced Symptoms : In studies involving mice models, this compound demonstrated a capacity to prevent bradykinesia and other behavioral abnormalities associated with MPTP administration .
- Cytotoxicity Reduction : The compound showed effectiveness in reducing cytotoxicity induced by MPP$^+$ (the active metabolite of MPTP) in vitro. This suggests that it may have protective effects on dopaminergic neurons .
The mechanism through which this compound exerts its neuroprotective effects may involve:
- Inhibition of Oxidative Stress : The compound may reduce oxidative stress in neuronal cells.
- Modulation of Neurotransmitter Levels : It is hypothesized that it may help maintain dopamine levels in the striatum and protect dopaminergic neurons from degeneration .
Comparative Biological Activity
A comparative analysis of various tetrahydroisoquinoline derivatives reveals that stereoisomers play a critical role in their biological activity. For instance:
- Cis vs. Trans Isomers : The cis-isomer of another derivative (1,3-dimethyl-N-propargyl-TIQ) was found to inhibit MPP$^+$ induced cytotoxicity more effectively than its trans counterpart .
Case Studies and Research Findings
Several studies have focused on the biological activity of tetrahydroisoquinoline derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
